4-chloro-N-(pyrimidin-2-yl)butanamide
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Overview
Description
4-Chloro-N-(pyrimidin-2-yl)butanamide is a compound that belongs to the class of pyrimidine-based inhibitors. It has the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyrimidin-2-yl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 2-aminopyrimidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(pyrimidin-2-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
4-Chloro-N-(pyrimidin-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyrimidin-2-yl)butanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical and biological properties.
4-Chloro-N-(pyrimidin-2-yl)benzamide: This compound has a benzamide group instead of a butanamide group, resulting in different reactivity and applications.
Uniqueness: 4-Chloro-N-(pyrimidin-2-yl)butanamide is unique due to its specific combination of a pyrimidine ring and a butanamide group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-chloro-N-pyrimidin-2-ylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-4-1-3-7(13)12-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPCCZHAICKIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377198 |
Source
|
Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27179-31-3 |
Source
|
Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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